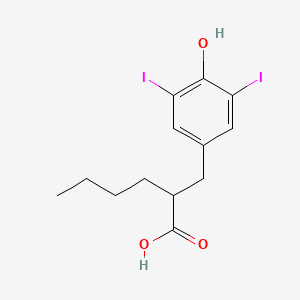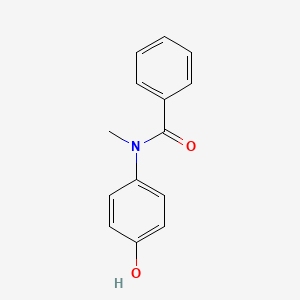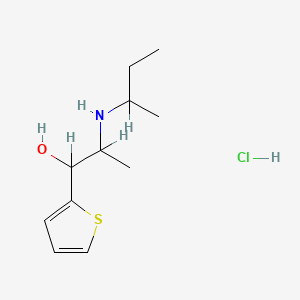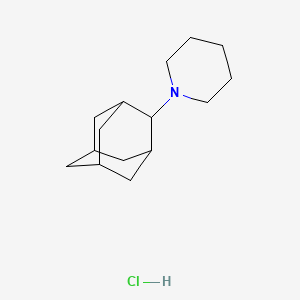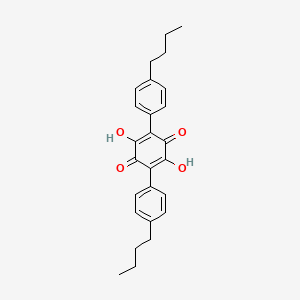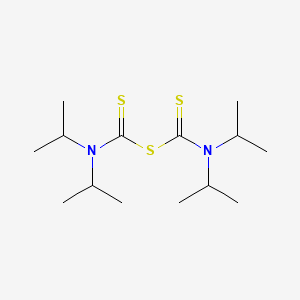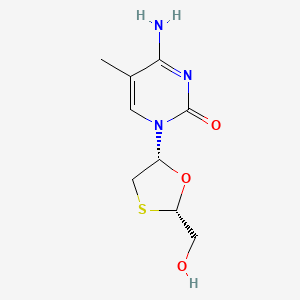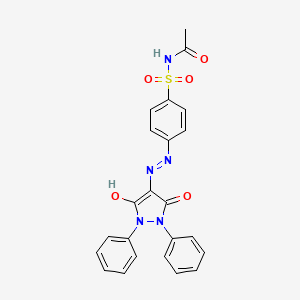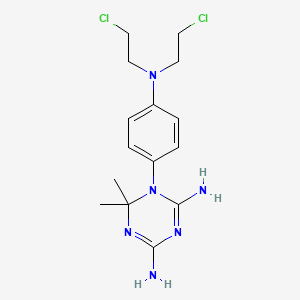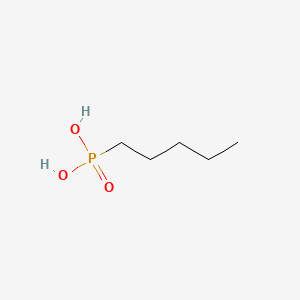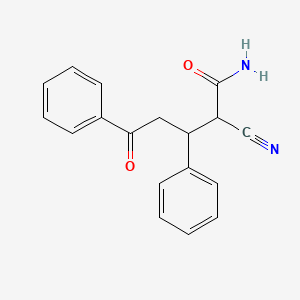
2-Cyano-5-oxo-3,5-diphenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-oxo-3,5-diphenylpentanamide is an organic compound with the molecular formula C18H16N2O2 It is characterized by the presence of a cyano group, a ketone group, and two phenyl groups attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-oxo-3,5-diphenylpentanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-oxo-3,5-diphenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyano-5-oxo-3,5-diphenylpentanamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-5-oxo-3,5-diphenylpentanamide involves its interaction with specific molecular targets. For instance, its derivatives inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain and the tricarboxylic acid cycle . This inhibition disrupts the energy production in cells, leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-oxopentanoic acid derivatives: These compounds share similar structural features and biological activities.
N-substituted cyanoacetamides: These compounds are also synthesized using similar methods and have comparable reactivity.
Uniqueness
2-Cyano-5-oxo-3,5-diphenylpentanamide is unique due to the presence of both cyano and ketone groups along with two phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds.
Properties
CAS No. |
68386-85-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-cyano-5-oxo-3,5-diphenylpentanamide |
InChI |
InChI=1S/C18H16N2O2/c19-12-16(18(20)22)15(13-7-3-1-4-8-13)11-17(21)14-9-5-2-6-10-14/h1-10,15-16H,11H2,(H2,20,22) |
InChI Key |
BSUBFGTXOWTBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


